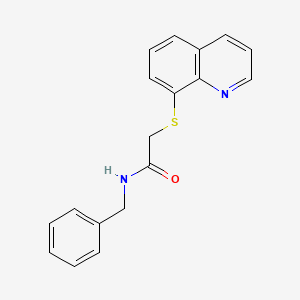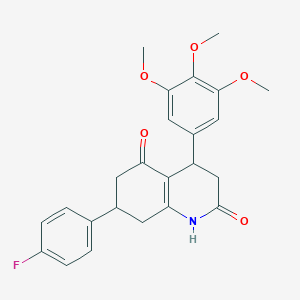![molecular formula C19H26N4O3 B5522007 6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)
6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-component reactions, utilizing reagents like N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water, often catalyzed by bases such as triethylamine at room temperature. These methods are characterized by their efficiency in forming complex molecules with high specificity and yield, as demonstrated in the synthesis of related compounds with potential for non-linear optical (NLO) properties and molecular docking analyses suggesting anticancer activity (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray diffraction techniques play a crucial role in determining the molecular structure of synthesized compounds, revealing intricate details about their three-dimensional arrangement and intermolecular interactions. For instance, compounds structurally related to the one have been analyzed, showing the importance of hydrogen bonds in constructing three-dimensional frameworks (Sheshmani et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic addition reactions, showcasing the compound's ability to undergo transformations leading to the synthesis of novel derivatives. These reactions are critical for exploring the compound's potential in creating new molecules with desirable properties, such as antimicrobial and antifungal agents (El-Sehrawi et al., 2015).
Scientific Research Applications
Synthesis of Novel Heterobicycles
Researchers have developed methods to synthesize substituted pyrazolo[4,3-c]pyridine-3-ols, a novel class of fused heterobicycles. These compounds are obtained from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, showcasing the versatility of piperidine derivatives in synthesizing complex heterocyclic structures with potential for diverse biological applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial and Antifungal Agents
A study evaluated novel 6-oxo-pyridine-3-carboxamide derivatives for their antibacterial and antifungal properties. Twenty-six derivatives were synthesized and tested, revealing that certain compounds exhibited broad-spectrum antibacterial activity, comparable to established antibiotics like Ampicillin and Gentamicin. Furthermore, compounds displayed significant antifungal efficacy against Aspergillus fumigatus, highlighting the potential of these derivatives in antimicrobial research (El-Sehrawi et al., 2015).
Coordination Polymers and Luminescence Sensitization
Research into coordination polymers using pyridine-2,4,6-tricarboxylic acid and various metals, including lanthanides and transition metals, has yielded insights into the synthesis of materials with unique structural and functional properties. These polymers demonstrate diverse applications, from luminescence sensitization to potential use in material science, showcasing the broad applicability of pyridine derivatives in developing new materials (Das et al., 2009).
Novel Fluoroquinolones Against Tuberculosis
The design and synthesis of novel 6,8-difluoroquinoline derivatives have been explored for their in vivo activity against Mycobacterium tuberculosis. These compounds, characterized by their piperazine substituents, offer a promising avenue for developing new therapeutic agents against tuberculosis, reflecting the chemical's potential in medicinal chemistry (Shindikar & Viswanathan, 2005).
Mechanism of Action
properties
IUPAC Name |
6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c24-17-6-3-10-22(17)11-4-12-23-14-15(7-8-18(23)25)19(26)21-13-16-5-1-2-9-20-16/h1-2,5,9,15H,3-4,6-8,10-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBSYCFJQGUGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC(CCC2=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)

![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)


![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)
![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)